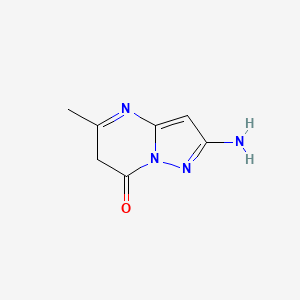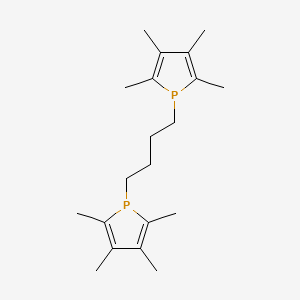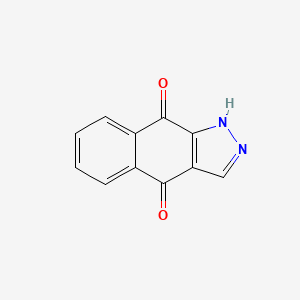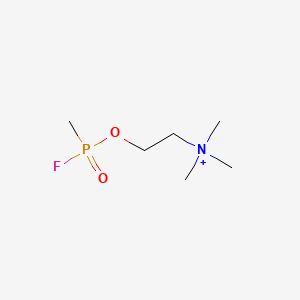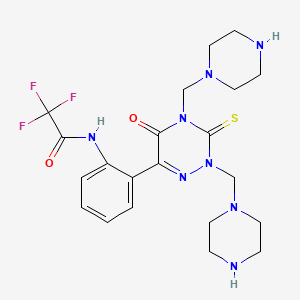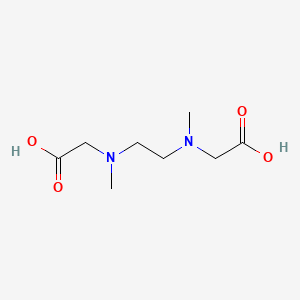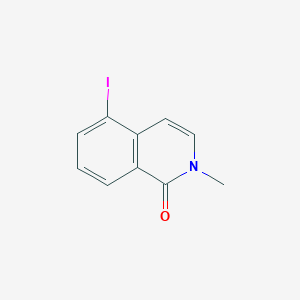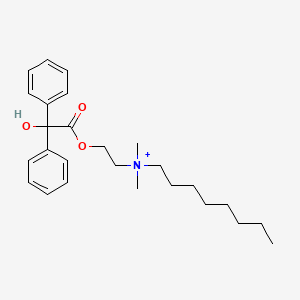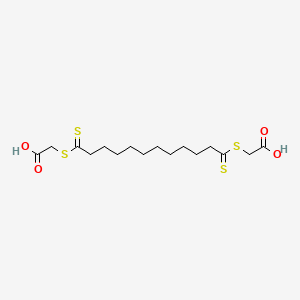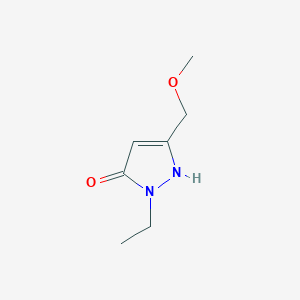
1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group at the first position, a methoxymethyl group at the third position, and a hydroxyl group at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol typically involves the reaction of ethyl hydrazine with an appropriate methoxymethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-one.
Reduction: Formation of 1-ethyl-3-(methoxymethyl)-1,2-dihydropyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and target.
Comparación Con Compuestos Similares
1-Ethyl-3-methyl-1H-pyrazol-5-ol: Similar structure but lacks the methoxymethyl group.
1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-ol: Similar structure but has a hydroxymethyl group instead of methoxymethyl.
1-Ethyl-3-(chloromethyl)-1H-pyrazol-5-ol: Similar structure but has a chloromethyl group instead of methoxymethyl.
Uniqueness: 1-Ethyl-3-(methoxymethyl)-1H-pyrazol-5-ol is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and modify its interaction with biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-ethyl-5-(methoxymethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-9-7(10)4-6(8-9)5-11-2/h4,8H,3,5H2,1-2H3 |
Clave InChI |
HELLIDLZMOWNTA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C=C(N1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
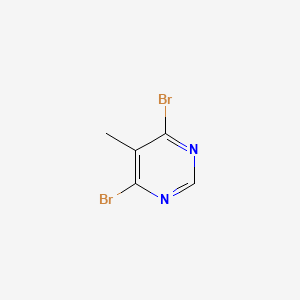
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)

![N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B15197391.png)
